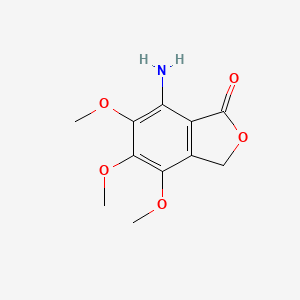![molecular formula C16H19N3O3 B2404270 3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione CAS No. 1421454-38-7](/img/structure/B2404270.png)
3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione is a synthetic compound that belongs to the class of piperazine derivatives. It is known for its psychoactive properties and has been used in various scientific research applications. The compound features a unique structure that combines a benzoylpiperidine moiety with an imidazolidine-2,4-dione core, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione typically involves the reaction of benzoylpiperidine with imidazolidine-2,4-dione under specific conditions. One common method includes the use of phenylglycine derivatives, phenyl isocyanate, and phenyl isothiocyanate . The reaction is carried out in the presence of suitable solvents and catalysts to achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including its psychoactive properties. It has also been explored for its antibacterial, antifungal, and anticancer activities . In the industry, it is used in the development of new drugs and as a reference compound in pharmacological studies .
Mécanisme D'action
The mechanism of action of 3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, leading to its psychoactive effects . The compound may also interact with enzymes and proteins involved in various biological processes, contributing to its therapeutic potential . Molecular docking studies have shown that it has a high binding affinity towards specific targets, which may explain its biological activities .
Comparaison Avec Des Composés Similaires
3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione can be compared with other similar compounds such as 5,5-diphenylimidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. For instance, 5,5-diphenylimidazolidine-2,4-dione is known for its antibacterial and antifungal properties, while thiazolidine-2,4-dione derivatives have been studied for their anticonvulsant and anticancer activities . The unique combination of the benzoylpiperidine and imidazolidine-2,4-dione moieties in this compound contributes to its distinct pharmacological profile .
Propriétés
IUPAC Name |
3-[(1-benzoylpiperidin-4-yl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14-10-17-16(22)19(14)11-12-6-8-18(9-7-12)15(21)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRVPUJSHCQFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)CNC2=O)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2404189.png)
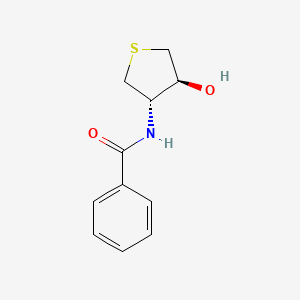
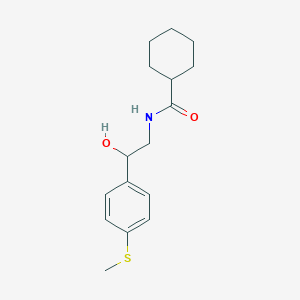
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404195.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2404199.png)
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2404200.png)
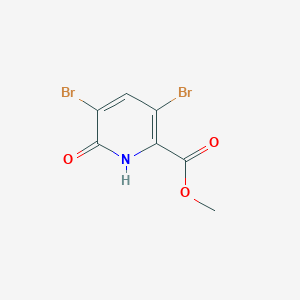
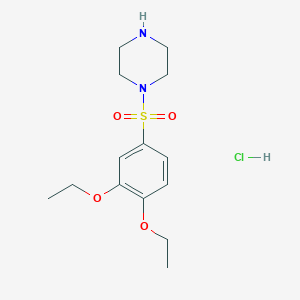
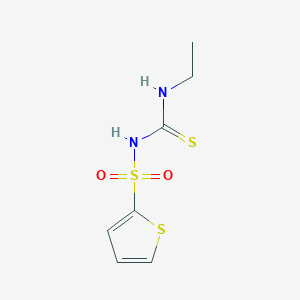

![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)
![5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2404208.png)
